molecular formula C15H14N4O2S B2685192 3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034282-68-1

3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2685192
CAS No.: 2034282-68-1
M. Wt: 314.36
InChI Key: NIAYNURJOXIXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrazine ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyrazine ring is a six-membered ring with two nitrogen atoms . The presence of these rings and their arrangement gives the compound its unique properties.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrazine rings. The pyrrolidine ring, due to its sp3-hybridization, allows efficient exploration of the pharmacophore space . The pyrazine ring, on the other hand, is known to exhibit significant activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidine and pyrazine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyridine and fused pyridine derivatives has been a significant area of research. For instance, various pyridine derivatives have been synthesized through reactions involving thiophene and pyrazine compounds. These synthetic approaches often aim to create novel compounds with potential applications in medicinal chemistry and material science. The structural elucidation of these compounds is typically achieved through spectral analysis and elemental analysis, laying the groundwork for further investigations into their properties and applications (Elewa et al., 2021).

Antimicrobial and Anticancer Activities

Newly synthesized pyridine derivatives, including those derived from thiophene, have been evaluated for their antibacterial and anticancer activities. These studies are crucial for identifying potential new therapeutic agents. The antimicrobial activity is assessed against various bacterial strains, while anticancer efficacy is determined through in vitro assays against different cancer cell lines. This line of research highlights the potential of pyridine derivatives as building blocks for developing new drugs with antimicrobial and anticancer properties (Elewa et al., 2021).

Molecular Docking and In Vitro Screening

Some studies have focused on molecular docking and in vitro screening of pyridine derivatives for various biological targets. Molecular docking studies can predict the binding affinity of compounds to specific proteins, providing insights into their potential mechanism of action. In vitro screening, on the other hand, offers preliminary data on the biological activity of these compounds, guiding further in vivo studies and drug development efforts. These approaches are instrumental in the rational design of compounds with targeted biological activities (Flefel et al., 2018).

Heterocyclic Synthesis

The utility of enaminonitriles and related compounds in heterocyclic synthesis has been explored extensively. These compounds serve as precursors for synthesizing various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. The synthesis of these heterocycles is significant for developing new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The reactivity and versatility of these precursors enable the creation of a wide array of heterocyclic compounds with diverse structural and functional attributes (Fadda et al., 2012).

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and biochemistry. Additionally, further studies could be conducted to investigate its mechanism of action and its potential use in the treatment of diseases .

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c16-8-13-15(18-4-3-17-13)21-12-1-5-19(9-12)14(20)7-11-2-6-22-10-11/h2-4,6,10,12H,1,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYNURJOXIXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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